5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol typically involves the reduction of 3-quinuclidinone using a suitable reducing agent. One common method is the use of sodium borohydride (NaBH4) in methanol, which reduces the ketone group to a hydroxyl group, yielding 3-Quinuclidinol .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 3-quinuclidinone. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-quinuclidinone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: 3-Quinuclidinone.
Reduction: Various reduced derivatives of 3-Quinuclidinol.
Substitution: Substituted quinuclidinol derivatives.
Scientific Research Applications
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of various complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Utilized in the development of pharmaceuticals, particularly antimuscarinic agents and anesthetics.
Industry: Acts as a catalyst in various organic reactions, such as the condensation of methyl vinyl ketone with aldehydes
Mechanism of Action
The mechanism of action of 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects. This interaction is crucial in its use as an antimuscarinic agent .
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinone: The oxidized form of 3-Quinuclidinol.
3-Hydroxyquinuclidine: Another name for 3-Quinuclidinol.
2-Azabicyclo[3.2.1]octane: A similar bicyclic compound with different structural features
Uniqueness
5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol is unique due to its specific structure, which allows it to interact with muscarinic receptors effectively. This makes it a valuable compound in the development of pharmaceuticals and in various research applications .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-phenyl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C13H17NO/c15-13-9-14-7-6-11(13)12(8-14)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 |
InChI Key |
RBDNCVMVYPEQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(C1C(C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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